BAY-6035

Beschreibung

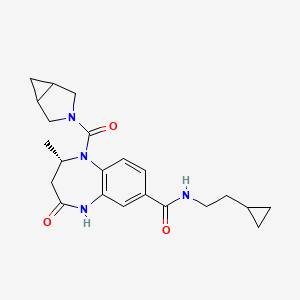

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFRXCBNKKOFGO-IGEOTXOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: SMYD3, an Oncogenic Epigenetic Regulator

An In-Depth Technical Guide to the Mechanism of Action of BAY-6035, a Potent and Selective SMYD3 Inhibitor

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical player in oncogenesis.[1][2] Initially identified for its role in histone methylation (specifically H3K4, H4K5, and H4K20) and transcriptional regulation, SMYD3's influence extends deep into cytoplasmic signaling.[3][4][5] Its portfolio of non-histone substrates includes key signaling proteins such as MAP3K2, VEGFR1, AKT1, and HER2, placing it at the crossroads of multiple pathways that govern cell proliferation, survival, and migration.[1][2][6] The overexpression of SMYD3 is a common feature in a variety of cancers, including pancreatic, lung, colorectal, and breast cancer, and is often correlated with a poor prognosis.[1][5][7] This central role in driving cancer-relevant pathways makes SMYD3 a compelling target for therapeutic intervention. This compound is a potent and selective chemical probe developed to enable the rigorous investigation of SMYD3's biological functions and validate its potential as a drug target.[1][2]

Part 1: The SMYD3-MAP3K2 Axis in RAS-Driven Cancers

A cornerstone of SMYD3's oncogenic activity is its direct methylation of the mitogen-activated protein kinase kinase kinase 2 (MAP3K2, also known as MEKK2).[7] MAP3K2 is a critical upstream kinase in the canonical RAS/RAF/MEK/ERK signaling cascade, a pathway frequently hyperactivated in human cancers.[8]

Causality of Action: In a cellular environment with oncogenic RAS, SMYD3-mediated methylation of MAP3K2 at lysine 260 acts as a molecular amplifier.[7] This post-translational modification enhances MAP3K2's ability to relay signals downstream to MEK1/2 and subsequently ERK1/2. Mechanistically, this methylation may function by sterically hindering the binding of phosphatases like PP2A to components of the MAPK cascade, thereby sustaining the phosphorylated, active state of the signaling complex.[5][7] The result is an intensification of proliferative and anti-apoptotic signals, which is essential for the initiation and maintenance of RAS-driven tumors.[7] Inhibition of SMYD3's catalytic activity, therefore, presents a clear strategy to attenuate this oncogenic signaling.

Part 2: this compound: Biochemical Mechanism of Action

This compound was identified from a benzodiazepine chemical scaffold through a sophisticated discovery process designed to find high-affinity binders to SMYD3.[1] Its mechanism has been rigorously defined through multiple orthogonal biophysical and biochemical techniques.

Discovery via Thermal Shift Assay (TSA): The initial discovery of the parent compound series for this compound was accomplished via a thermal shift assay-based high-throughput screen of over 400,000 compounds.[1][2] This method identifies compounds that bind to and stabilize a target protein, causing a measurable increase in its melting temperature (Tm). This approach is powerful for finding direct binders, irrespective of their impact on catalytic activity, and served as the crucial first step in identifying a viable chemical starting point.

Substrate-Competitive Inhibition: Biochemical assays confirm that this compound acts as a substrate-competitive inhibitor.[2][9][10] This means it directly competes with the protein substrate (e.g., MAP3K2) for binding to the enzyme's active site. This mechanism is distinct from SAM-competitive inhibitors, which compete with the methyl-donor cofactor.

Structural Basis of Inhibition: X-ray co-crystallography of this compound in complex with SMYD3 provides an unambiguous, high-resolution view of its binding mode.[1] The inhibitor settles into the substrate-binding site, critically occupying the hydrophobic channel where the target lysine residue of the substrate would normally bind.[1][2] This steric occlusion physically prevents the substrate from accessing the catalytic machinery of the enzyme, thereby potently inhibiting the methyltransferase reaction.

| Parameter | Assay Method | Value | Reference |

| IC₅₀ (MEKK2 peptide) | Scintillation Proximity Assay | 88 nM | [10][11] |

| IC₅₀ (Cellular MEKK2 Methylation) | Western Blot | 70 nM | |

| Binding Confirmation | X-ray Crystallography | Direct binding to substrate pocket | [1] |

| Binding Confirmation | Isothermal Titration Calorimetry (ITC) | Confirmed | [1][2] |

| Binding Confirmation | Surface Plasmon Resonance (SPR) | Confirmed | [1][2] |

Protocol 1: Biochemical Scintillation Proximity Assay (SPA) for SMYD3 Activity

This protocol is a representative method for quantifying the catalytic inhibition of SMYD3 by an inhibitor like this compound, based on principles described in the literature.[1]

Principle: A biotinylated peptide substrate (derived from MAP3K2) is incubated with recombinant SMYD3, the inhibitor, and radio-labeled S-adenosyl-L-methionine ([³H]-SAM). If methylation occurs, the [³H]-methyl group is transferred to the peptide. Streptavidin-coated SPA beads are then added, which bind the biotinylated peptide. When a radiolabeled methyl group is in close proximity to the scintillant in the bead, it emits light, which is measured. An effective inhibitor will prevent methylation, resulting in a low signal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to low nM. Further dilute the compound plate in assay buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% BSA).

-

Enzyme Incubation: Add recombinant SMYD3 enzyme to each well of a 384-well assay plate containing the diluted inhibitor or DMSO (vehicle control). Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding a substrate mixture containing the biotinylated MAP3K2 peptide substrate and [³H]-SAM.

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Reaction Termination & Detection: Terminate the reaction by adding a stop buffer containing streptavidin-coated SPA beads.

-

Signal Measurement: Incubate the plate for at least 1 hour to allow the beads to settle. Measure the light emission using a suitable microplate scintillation counter.

-

Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Cellular On-Target Engagement

A critical step in validating an inhibitor is demonstrating that it can penetrate cells and engage its intended target in a physiological context. This compound has been shown to potently and specifically inhibit the methylation of MAP3K2 within cells.[1][2]

Demonstrating Target Engagement: The definitive cellular assay involves overexpressing SMYD3 and a tagged version of its substrate, MAP3K2, in a suitable cell line (e.g., HeLa or HEK293).[1] Following treatment with this compound, the methylation status of MAP3K2 is directly assessed using a highly specific antibody that recognizes the methylated lysine 260 residue. A dose-dependent reduction in the methylation signal, without a change in total MAP3K2 protein levels, provides unequivocal evidence of on-target activity. This compound exhibits a cellular IC₅₀ of approximately 70-100 nM in this assay, demonstrating excellent cell permeability and potent intracellular target engagement.[1]

Protocol 2: Cellular MAP3K2 Methylation Assay

This protocol outlines the workflow to measure the on-target activity of this compound in cells.[1]

Principle: Cells are engineered to overexpress both the enzyme (SMYD3) and the substrate (HA-tagged MAP3K2). After treatment with the inhibitor, cells are lysed, and the levels of total and methylated MAP3K2 are quantified by Western blot.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Plate HeLa cells in 6-well plates. The next day, co-transfect the cells with plasmids encoding untagged SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent.

-

Inhibitor Treatment: Approximately 24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound or DMSO (vehicle control). Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies:

-

Anti-K260me3-MAP3K2 (custom-generated or commercial) to detect the methylated substrate.

-

Anti-HA tag to detect total expressed MAP3K2.

-

Anti-GAPDH or β-actin as a loading control.

-

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the methylated MAP3K2 signal to the total HA-MAP3K2 signal for each sample.

-

Calculate the percent inhibition of methylation for each inhibitor concentration relative to the DMSO control and determine the cellular IC₅₀.

-

Part 4: Selectivity and Utility as a Chemical Probe

The value of a chemical inhibitor for research is dictated by its potency and, just as importantly, its selectivity. This compound was designed and validated to be a highly selective chemical probe. It exhibits over 100-fold selectivity against a broad panel of other histone methyltransferases and shows no significant activity against a wide range of protein kinases.[2][11]

Furthermore, a crucial tool for rigorous chemical biology is the availability of a structurally similar but biologically inactive control compound. BAY-444 serves as the matched negative control for this compound.[11] It is far less potent against SMYD3 (IC₅₀ > 20 µM) but shares a similar chemical structure.[11] Using both compounds in parallel allows researchers to confidently attribute any observed biological effect to the specific inhibition of SMYD3, rather than off-target effects of the chemical scaffold.

Conclusion

This compound is a well-characterized, potent, and selective substrate-competitive inhibitor of SMYD3. Its mechanism of action is thoroughly understood, from its direct, competitive binding in the substrate pocket of SMYD3 to its specific on-target inhibition of MAP3K2 methylation in cells. The combination of its potency, selectivity, and the availability of a matched negative control makes this compound an invaluable chemical probe for dissecting the complex roles of SMYD3 in cancer biology and other physiological and pathological processes.

References

- Pescatore, G. et al. Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. Poster Presentation, Wellcome Genome Campus Conference.

- Peserico, A. & Simone, C. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies. PMC, NIH.

- Bottino, C., Peserico, A., Simone, C., & Caretti, G.

- Bernard, B. J. et al. Main mechanisms of drug-mediated SMYD3 inhibition.

- MedChemExpress. SMYD3 Inhibitor, Gene. MedChemExpress.

- Gerlach, D. et al. Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. SLAS Discov.

- Chen, K. et al. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases. NIH.

- Bernard, B. J. et al.

- Mazur, P. K. et al. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer.

- Mitchell, L. H. et al. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3. PMC, NIH.

- Jiang, Y. et al. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase. Journal of Biological Chemistry.

- Van Aller, G. S. et al.

- Wikipedia contributors. SMYD3. Wikipedia.

- Structural Genomics Consortium. This compound A potent, peptide-competitive chemical probe for SMYD3. SGC.

- Tocris Bioscience. BAY 6035. Tocris.

Sources

- 1. bayer.com [bayer.com]

- 2. Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMYD3 - Wikipedia [en.wikipedia.org]

- 6. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Structural Genomics Consortium [thesgc.org]

BAY-6035: A Technical Guide to its Function as a Selective SMYD3 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of BAY-6035, a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase that has emerged as a compelling therapeutic target in oncology due to its role in the regulation of key signaling pathways that drive cancer progression. Overexpression of SMYD3 is correlated with poor prognosis in various cancers, underscoring its significance as a potential oncogene.[1][2] This document details the mechanism of action of this compound, its impact on critical cellular pathways, and provides standardized protocols for its investigation in a research setting.

Introduction: The Rationale for Targeting SMYD3 in Cancer

SMYD3 is a protein lysine methyltransferase that catalyzes the transfer of methyl groups to specific lysine residues on both histone and non-histone protein substrates.[1] While initially characterized as a histone methyltransferase involved in transcriptional regulation, its role in methylating non-histone proteins has significant implications for cancer biology.[1] The overexpression of SMYD3 has been observed in a multitude of cancers, where it contributes to oncogenesis by modulating signaling pathways that control cell proliferation, survival, and angiogenesis.[1][2]

Key oncogenic signaling proteins regulated by SMYD3 methylation include:

-

Mitogen-activated protein kinase kinase kinase 2 (MAP3K2): A critical component of the Ras/Raf/MEK/ERK signaling cascade, which is frequently hyperactivated in cancer, promoting uncontrolled cell growth.[1][2]

-

Vascular Endothelial Growth Factor Receptor 1 (VEGFR1): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2]

-

Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that, when overexpressed, drives the growth of several types of cancer, most notably breast cancer.[1][2]

The central role of SMYD3 in regulating these pro-tumorigenic pathways establishes it as a high-value target for the development of novel anticancer therapeutics.

This compound: Mechanism of Action and Molecular Interactions

This compound is a novel, benzodiazepine-based, potent, and selective inhibitor of SMYD3.[1][2] Its discovery was the result of a high-throughput screening campaign utilizing a thermal shift assay, which identified a chemical scaffold with promising inhibitory activity against SMYD3.[1] Subsequent optimization led to the development of this compound, which exhibits nanomolar potency and high selectivity for SMYD3 over other protein kinases and methyltransferases.[1][2]

Competitive Inhibition of the Substrate Binding Site

Crystallographic studies have revealed that this compound binds to the substrate-binding site of SMYD3.[1][2] It occupies the hydrophobic pocket that normally accommodates the lysine residue of the substrate protein. This binding is characterized by a unique hydrogen bonding pattern that effectively blocks the access of endogenous substrates to the catalytic site of the enzyme.[1][2] Biochemical assays have confirmed that this compound acts as a substrate-competitive inhibitor.[1]

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound competitively inhibits the binding of substrates like MAP3K2 to the SMYD3 enzyme, thereby preventing their methylation.

Downstream Effects on Cellular Signaling

By inhibiting the methyltransferase activity of SMYD3, this compound prevents the methylation of key signaling proteins, leading to the suppression of pro-tumorigenic pathways. The most well-characterized downstream effect of this compound is the inhibition of MAP3K2 methylation.[1][3] This prevents the subsequent activation of the MEK/ERK pathway, which is crucial for cancer cell proliferation and survival.[4]

Figure 2: Impact of this compound on the Ras/Raf/MEK/ERK Pathway. This diagram shows how this compound, by inhibiting SMYD3, prevents the methylation and subsequent activation of MAP3K2, leading to the downregulation of the pro-proliferative ERK signaling pathway.

Quantitative Assessment of this compound Activity

The potency of this compound has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

| Assay Type | Target | IC50 Value | Reference |

| Cellular Mechanistic Assay | Methylation of MAP3K2 by SMYD3 | <100 nM | [1] |

Table 1: Potency of this compound. This table summarizes the reported IC50 value for this compound in a cellular assay, demonstrating its nanomolar potency.

Experimental Protocols for Investigating this compound Function

To facilitate further research into the biological effects of this compound, this section provides standardized protocols for key in vitro experiments.

Cell Proliferation Assay

This protocol is designed to assess the impact of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., breast, colorectal, or hepatocellular carcinoma cell lines with known SMYD3 expression)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value for cell growth inhibition.

Western Blot Analysis of MAP3K2 Methylation and ERK Activation

This protocol allows for the direct assessment of this compound's effect on its target and downstream signaling pathway.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-methylated-MAP3K2 (if available)

-

Anti-total-MAP3K2

-

Anti-phospho-ERK1/2

-

Anti-total-ERK1/2

-

Anti-SMYD3

-

Loading control (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a defined period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein methylation and phosphorylation.

Conclusion and Future Directions

This compound is a highly valuable chemical probe for elucidating the biological functions of SMYD3 in both normal and pathological contexts. Its potency and selectivity make it an excellent tool for preclinical studies aimed at validating SMYD3 as a therapeutic target in cancer. Future research should focus on evaluating the efficacy of this compound in in vivo cancer models and exploring its potential for combination therapies with other anticancer agents. The continued investigation of this compound and other SMYD3 inhibitors holds significant promise for the development of novel and effective cancer treatments.

References

-

Gradl, S., et al. (2018). Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. PubMed. Available at: [Link]

-

Gradl, S., et al. (2018). Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. Cancer Research. Available at: [Link]

-

Alshiraihi, I. M., et al. (2022). SMYD3 is a lysine methyltransferase that regulates the expression of over 80 genes and is required for the uncontrolled proliferation of most breast, colorectal, and hepatocellular carcinomas. ResearchGate. Available at: [Link]

-

Savai, R., et al. (2010). Targeting cancer with phosphodiesterase inhibitors. Expert Opinion on Therapeutic Targets. Available at: [Link]

-

Gradl, S., et al. (2018). Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. AACR. Available at: [Link]

-

Huang, W., et al. (2020). Study Suggests PDE5 Inhibitors May Have Anti-Cancer Potential in Male Patients with CRC. AJMC. Available at: [Link]

-

Xia, L., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy. Available at: [Link]

-

ScienceDaily. (2013). Methylation signaling controls cancer growth. ScienceDaily. Available at: [Link]

-

Li, G., et al. (2015). STING ligand c-di-GMP improves cancer vaccination against metastatic breast cancer. OncoImmunology. Available at: [Link]

-

Olah, E., et al. (2022). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. MDPI. Available at: [Link]

-

Li, A., & Chen, H. (2022). The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy. Journal of Hematology & Oncology. Available at: [Link]

-

Fernandes, G., et al. (2024). Phosphodiesterase Inhibition to Sensitize Non-Small-Cell Lung Cancer to Pemetrexed: A Double-Edged Strategy. Cancers. Available at: [Link]

Sources

An In-depth Technical Guide to Investigating SMYD3 Downstream Targets Using BAY-6035

Abstract

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has garnered significant attention as an oncogenic driver.[1] Its overexpression is correlated with a variety of cancers, including breast, colon, and liver tumors.[1] SMYD3's role extends beyond histone methylation to include the methylation of non-histone proteins, thereby influencing critical cellular pathways involved in cancer progression.[2][3] This guide provides a comprehensive framework for identifying and validating the downstream targets of SMYD3 using BAY-6035, a potent and selective small-molecule inhibitor.[4][5] We will delve into the mechanistic underpinnings of SMYD3, detail robust experimental strategies, and provide step-by-step protocols for a multi-omics approach to target discovery.

Introduction: SMYD3 as a Multifaceted Oncogenic Driver

SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by a catalytic SET domain and a MYND domain that facilitates protein-protein interactions.[1][6] Its oncogenic functions are diverse and context-dependent, arising from its ability to methylate both histone and non-histone substrates.[2][3]

Histone Methylation: SMYD3 was initially identified as a histone methyltransferase, with reported activity towards H3K4, H4K5, and H4K20.[7][8][9] These modifications can alter chromatin structure and regulate the transcription of genes involved in cell proliferation and survival.[8]

Non-Histone Methylation: Increasingly, the oncogenic impact of SMYD3 is attributed to its methylation of non-histone proteins.[2][3] Key targets include:

-

MAP3K2: Methylation of MAP3K2 by SMYD3 enhances the Ras/Raf/MEK/ERK signaling pathway, a critical driver of many cancers.[2][10]

-

VEGFR1, HER2, and AKT1: SMYD3-mediated methylation of these receptor tyrosine kinases and signaling proteins promotes angiogenesis, cell growth, and survival.[2][3][4]

The dual localization of SMYD3 in both the nucleus and cytoplasm underscores its multifaceted role in regulating a wide array of cellular processes.[6] This complexity necessitates a comprehensive approach to identify its downstream effectors.

This compound: A Chemical Probe to Elucidate SMYD3 Function

To dissect the intricate network of SMYD3 signaling, a highly specific chemical probe is indispensable. This compound is a potent, selective, and substrate-competitive inhibitor of SMYD3.[4][5][11]

| Property | Value | Reference |

| IC50 (MEKK2 peptide) | 88 nM | [5] |

| IC50 (cellular MAP3K2 methylation) | <100 nM | [11] |

| Binding Mode | Substrate-competitive | [11] |

| Selectivity | High against other methyltransferases and kinases | [4][12] |

Table 1: Properties of the SMYD3 inhibitor this compound.

The well-characterized nature of this compound makes it an ideal tool for elucidating the direct and indirect downstream targets of SMYD3's methyltransferase activity.[4][11][13]

A Multi-Pronged Strategy for Target Identification

A robust investigation of SMYD3's downstream targets requires the integration of multiple experimental approaches. This guide proposes a three-pronged strategy combining proteomics, genomics, and transcriptomics.

Figure 2: Integrative analysis for high-confidence target identification.

Integrative Analysis Strategy:

-

Identify direct transcriptional targets: Correlate ChIP-seq peaks located in promoter or enhancer regions with DEGs identified from RNA-seq. [14]Genes with SMYD3 binding sites that show altered expression upon this compound treatment are strong candidates for direct transcriptional targets.

-

Uncover signaling pathway components: Proteins identified through Co-IP/MS that are also differentially expressed at the RNA level are likely key components of signaling pathways modulated by SMYD3.

-

Pathway and network analysis: Utilize bioinformatics tools to identify enriched biological pathways and construct protein-protein interaction networks from the integrated datasets. This can reveal novel cellular processes regulated by SMYD3.

Target Validation:

-

Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete candidate target genes and assess the phenotypic consequences, such as changes in cell proliferation, migration, or signaling pathway activation. [15]* Rescue Experiments: In SMYD3-inhibited or -depleted cells, re-introduce a candidate target gene to see if it can rescue the observed phenotype.

-

Enzymatic Assays: For candidate substrates, perform in vitro methylation assays with recombinant SMYD3 to confirm direct methylation.

Conclusion

The multifaceted nature of SMYD3 in cancer necessitates a comprehensive and integrated approach to unravel its downstream targets. The use of a specific chemical probe like this compound, coupled with proteomic, genomic, and transcriptomic methodologies, provides a powerful platform for identifying and validating novel effectors of SMYD3. The insights gained from these studies will be crucial for understanding the oncogenic mechanisms of SMYD3 and for the development of novel therapeutic strategies targeting this key enzyme.

References

- Benchchem. The Role of SMYD3 in Cancer Progression: A Technical Guide. Benchchem.

- Bernard, B. J., Nigam, N., Burkitt, K., & Saloura, V. (2021). SMYD3: a regulator of epigenetic and signaling pathways in cancer. Clinical Epigenetics, 13(1), 25.

-

Wikipedia contributors. (2023). SMYD3. Wikipedia. [Link]

- Van Aller, G. S., Reynoird, N., Barbash, O., Huddleston, M., Liu, S., Zmoos, A. F., ... & Sage, J. (2012).

- Schmitt, F., Theis, F. J., & Heinig, M. (2017). ChIP-Seq and RNA-Seq data integration for identification of important transcription factors.

-

Reynoird, N., & Gozani, O. (2016). Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase. Oncotarget, 7(26), 39074. [Link]

-

Peserico, A., & Germani, A. (2021). Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies. Cancers, 13(17), 4436. [Link]

-

Li, B., & Dewey, C. N. (2014). Integrative analysis with ChIP-seq advances the limits of transcript quantification from RNA-seq. Genome biology, 15(7), 1-17. [Link]

-

Peserico, A., Germani, A., Sanese, P., & Fanciulli, M. (2015). A SMYD3 small-molecule inhibitor impairing cancer cell growth. Oncotarget, 6(11), 8929. [Link]

-

Genevia Technologies. (2022). Integrative analysis of RNA-seq and ChIP-seq data. Genevia Technologies. [Link]

-

Roy, A., Ansari, D., & Das, S. (2020). Integrated Chip-Seq and RNA-Seq Data Analysis Coupled with Bioinformatics Approaches to Investigate Regulatory Landscape of Transcription Modulators in Breast Cancer Cells. In Methods in Molecular Biology (pp. 35-59). Humana, New York, NY. [Link]

-

Teif, V. B. (2018). Practical 3: Integrative analysis. ChIP-seq & RNA-seq together. Gene Regulation–Teif Lab. [Link]

-

ResearchGate. (n.d.). Main mechanisms of drug-mediated SMYD3 inhibition. ResearchGate. [Link]

-

Liu, Y., Zhang, Y., & Liu, B. (2024). Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases. International Journal of Molecular Sciences, 25(3), 1735. [Link]

- Gradl, S., et al. (2018). Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. Cancer Research, 78(13_Supplement), 1646-1646.

-

Gradl, S., et al. (2021). Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 947-960. [Link]

-

Pires-Luís, A. S., et al. (2017). SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3. Oncotarget, 8(29), 47050. [Link]

-

Rosalind. (n.d.). RNA-seq Data Analysis: Explore Gene Expression. Rosalind. [Link]

-

ResearchGate. (n.d.). SMYD3: a regulator of epigenetic and signaling pathways in cancer. ResearchGate. [Link]

-

ResearchGate. (n.d.). Interaction networks of SMYD2, SMYD3, and SMYD5. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)]. NCBI. [Link]

-

Mazur, P. K., et al. (2014). SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer. Nature, 510(7504), 283-287. [Link]

-

Lexogen. (2023). RNA Sequencing in Drug Discovery and Development. Lexogen. [Link]

-

Gradl, S., et al. (2018). Abstract 1646: Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. Cancer Research, 78(13 Supplement), 1646-1646. [Link]

-

ResearchGate. (n.d.). Analysis of SMYD3 binding pocket and predicted inhibitor interactions. ResearchGate. [Link]

-

Tempus. (2023). The value of RNA sequencing in drug discovery. Tempus. [Link]

-

Kim, D., et al. (2018). Cooperation between SMYD3 and PC4 drives a distinct transcriptional program in cancer cells. Nucleic acids research, 46(11), 5518-5532. [Link]

-

Van der Woerd, M. J., & Rueda, D. (2018). New open conformation of SMYD3 implicates conformational selection and allostery. Scientific reports, 8(1), 1-13. [Link]

-

BioWorld. (2018). Bayer presents a novel SMYD3 inhibitor probe. BioWorld. [Link]

-

Conesa, A., et al. (2016). A beginner's guide to analysis of RNA sequencing data. The FEBS journal, 283(14), 2696-2713. [Link]

-

Wang, L., et al. (2015). Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase. Journal of Biological Chemistry, 290(36), 22176-22185. [Link]

-

Scientist Live. (n.d.). ChIP-seq assay kit for histone methylation. Scientist Live. [Link]

-

GENEWIZ. (n.d.). A Quick Start Guide to RNA-Seq Data Analysis. GENEWIZ Blog. [Link]

-

Augert, A., et al. (2022). SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk. Cancer Research, 82(11), 2056-2069. [Link]

-

BMR Genomics. (n.d.). Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications. BMR Genomics. [Link]

-

Park, P. J. (2009). Chromatin immunoprecipitation sequencing (ChIP-seq) for detecting histone modifications and modifiers. In Methods in molecular biology (pp. 567-583). Humana Press. [Link]

-

Epigenome NoE. (n.d.). protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. Epigenome NoE. [Link]

-

News-Medical.Net. (2019). ChIP-Seq Analysis: Histone Modifications. News-Medical.Net. [Link]

-

Reaction Biology. (n.d.). Target Validation. Reaction Biology. [Link]

-

ResearchGate. (2014). Does anyone have a protocol for performing Co-Immunopercipitation (Co-IP)?. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. generegulation.org [generegulation.org]

- 15. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to Investigating the Effects of BAY-6035 on MAP3K2 Methylation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the molecular interactions between the selective SMYD3 inhibitor, BAY-6035, and its indirect target, MAP3K2. We will delve into the established mechanism of action of this compound on MAP3K2 protein methylation and further propose a detailed experimental workflow to explore the potential, yet uncharted, effects on the DNA methylation of the MAP3K2 gene locus. This dual-pronged approach offers a complete picture of the regulatory consequences of SMYD3 inhibition on a key signaling kinase.

Introduction: The Interplay of Protein and DNA Methylation in Cellular Signaling

Methylation, a fundamental epigenetic modification, extends beyond the well-established role of DNA methylation in gene silencing.[1][2][3][4] The methylation of non-histone proteins has emerged as a critical regulatory mechanism in cellular signaling pathways.[5] One such instance is the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2, by the lysine methyltransferase SMYD3.[5][6][7]

MAP3K2 is a serine/threonine protein kinase that plays a pivotal role in intracellular signaling cascades, including the JNK and ERK5 pathways.[8][9][10] Its activity is intricately regulated, and aberrant signaling through the MAP3K2 pathway has been implicated in various diseases, including cancer.[5][11][12] The methylation of MAP3K2 by SMYD3 at lysine 260 has been shown to enhance RAS-driven oncogenesis by preventing the binding of the protein phosphatase 2A (PP2A), a negative regulator, thereby potentiating downstream signaling.[5][7]

This compound is a potent and selective small molecule inhibitor of SMYD3.[13][14][15][16] It competitively binds to the substrate-binding site of SMYD3, thereby preventing the methylation of its targets, including MAP3K2.[14][15] While the direct effect of this compound is on the protein methylation status of MAP3K2, the downstream consequences on gene expression and potentially on the epigenetic landscape of the MAP3K2 gene itself remain an area of active investigation. This guide will provide the theoretical background and practical protocols to explore both facets of this compound's action.

The Established Mechanism: this compound Inhibition of SMYD3-mediated MAP3K2 Protein Methylation

The primary mechanism by which this compound affects MAP3K2 is through the inhibition of the enzymatic activity of SMYD3. This interaction has significant implications for cellular signaling, particularly in the context of cancer biology.

The SMYD3-MAP3K2 Signaling Axis

The SMYD3-MAP3K2 signaling axis is a key component of the RAS-ERK pathway, which is frequently deregulated in cancer.[5] In this pathway, the methylation of MAP3K2 by SMYD3 is a critical activating step.

Caption: The SMYD3-MAP3K2 signaling pathway and the inhibitory action of this compound.

Experimental Validation of this compound on MAP3K2 Protein Methylation

To confirm the inhibitory effect of this compound on MAP3K2 protein methylation in a cellular context, a combination of immunoprecipitation and Western blotting can be employed.

Protocol 2.2.1: Immunoprecipitation of MAP3K2 and Detection of Methylation

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known RAS mutations) and treat with varying concentrations of this compound (and a vehicle control) for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation that contains protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for MAP3K2 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that specifically recognizes methylated lysine residues. A decrease in the methylation signal in the this compound-treated samples compared to the control would confirm the inhibitory effect.

| Parameter | Recommended Condition |

| Cell Line | e.g., Pancreatic ductal adenocarcinoma (PDAC) cell line with KRAS mutation |

| This compound Concentration | 0.1, 1, 10 µM |

| Treatment Duration | 24, 48 hours |

| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |

| MAP3K2 Antibody | Validated for immunoprecipitation |

| Methyl-Lysine Antibody | Pan-methyl lysine or specific methyl-lysine antibody |

Investigating the Unexplored: Potential Effects of this compound on MAP3K2 Gene Methylation

While the primary effect of this compound is on protein methylation, it is plausible that long-term inhibition of the SMYD3-MAP3K2 axis could lead to downstream changes in gene expression, potentially involving alterations in the DNA methylation landscape of the MAP3K2 gene itself. DNA methylation is a key epigenetic mechanism that regulates gene expression by modifying the DNA molecule itself, typically at CpG dinucleotides.[2][3][4][17] This section outlines a comprehensive strategy to investigate this hypothesis.

Rationale for Investigating DNA Methylation

Changes in signaling pathways can lead to alterations in the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[4] Therefore, sustained inhibition of the MAP3K2 pathway by this compound could indirectly influence the methylation status of the MAP3K2 gene promoter or gene body, potentially creating a feedback loop that modulates its own expression.

Sources

- 1. DNA methylation and its basic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomodal.com [biomodal.com]

- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]

- 4. longdom.org [longdom.org]

- 5. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAP3K2 - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. genecards.org [genecards.org]

- 9. sinobiological.com [sinobiological.com]

- 10. deciphergenomics.org [deciphergenomics.org]

- 11. MAP3K2 mitogen-activated protein kinase kinase kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Pazopanib ameliorates acute lung injuries via inhibition of MAP3K2 and MAP3K3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bayer.com [bayer.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biomodal.com [biomodal.com]

Technical Guide: The Role of BAY-6035 in Inhibiting Oncogenic Pathways via Selective SMYD3 Targeting

Abstract

The protein lysine methyltransferase SMYD3 (SET and MYND domain-containing protein 3) has emerged as a critical oncogenic regulator, implicated in the progression of numerous cancers through its modulation of key signaling proteins.[1] Its enzymatic activity, particularly on non-histone substrates, makes it an attractive target for therapeutic intervention. This guide provides an in-depth technical overview of BAY-6035, a novel, potent, and highly selective benzodiazepine-based inhibitor of SMYD3.[1][2] We will dissect its mechanism of action, focusing on its role in disrupting the MAPK signaling cascade by preventing the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[3] Furthermore, this document details the essential experimental workflows required to validate the biochemical and cellular activity of this compound, offering field-proven insights for researchers and drug development professionals exploring the therapeutic potential of SMYD3 inhibition.

The Oncogenic Significance of SMYD3

SMYD3 is a protein lysine methyltransferase whose overexpression is strongly correlated with poor prognosis in various cancers, including pancreatic, colorectal, and breast cancer.[1][3] Initially identified as a histone methyltransferase involved in transcriptional regulation, its oncogenic impact is now largely attributed to its methylation of non-histone proteins that are pivotal components of cancer-promoting pathways.[1][3]

Key oncogenic substrates of SMYD3 include:

-

MAP3K2 (MEKK2): A critical upstream kinase in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. SMYD3-mediated methylation of MAP3K2 is essential for its activation, thereby promoting cell proliferation in Ras-driven cancers.[4]

-

Vascular Endothelial Growth Factor Receptor 1 (VEGFR1): A key receptor in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1][3]

-

Human Epidermal Growth Factor Receptor 2 (HER2): A well-known oncogene, particularly in breast cancer, whose activity can be modulated by SMYD3.[1][3]

By catalytically activating these substrates, SMYD3 functions as a central node in a network of pathways that drive tumor cell proliferation, survival, and angiogenesis.

This compound: A Selective and Potent SMYD3 Inhibitor

This compound was identified from a high-throughput screening of over 400,000 compounds using a Thermal Shift Assay (TSA), a method that detects ligand binding by measuring changes in protein thermal stability.[1] This initial screen identified a novel benzodiazepine-based series that was subsequently optimized to yield this compound.[1][2]

Mechanism of Action: X-ray crystallography and biochemical assays have confirmed that this compound is a substrate-competitive inhibitor.[1][3] It binds directly to the substrate-binding site of SMYD3, occupying the hydrophobic pocket normally reserved for the lysine residue of the target protein.[1][3] This binding is characterized by a unique hydrogen bonding pattern that confers high potency and selectivity.[3]

Table 1: Key Biophysical and Cellular Properties of this compound

| Parameter | Value | Method | Rationale |

|---|---|---|---|

| Binding Affinity (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC) | Directly measures the heat change upon binding to quantify the inhibitor-target interaction strength in solution.[4] |

| Cellular IC50 | <100 nM | Cellular MAP3K2 Methylation Assay | Determines the concentration required to inhibit 50% of SMYD3 activity within a cellular context, reflecting biological potency.[1][4] |

| Selectivity | High | Kinase & Methyltransferase Panels | Demonstrates minimal off-target activity against a broad range of other enzymes, ensuring that observed effects are due to SMYD3 inhibition.[1][2] |

Core Pathway Inhibition: Disrupting MAPK Signaling

The primary oncogenic pathway inhibited by this compound is the MAPK cascade, which is frequently hyperactivated in human cancers. The specific point of intervention is the methylation of MAP3K2 by SMYD3.

In Ras-driven cancers, the constitutively active RAS protein promotes the expression and activity of SMYD3. SMYD3 then methylates MAP3K2, leading to its activation and subsequent phosphorylation of MEK1/2. Activated MEK1/2, in turn, phosphorylates ERK1/2, which then translocates to the nucleus to activate transcription factors that drive uncontrolled cell proliferation.[4] this compound acts as a circuit breaker in this pathway. By binding to SMYD3, it prevents the initial methylation of MAP3K2, thereby halting the entire downstream signaling cascade and suppressing tumor cell growth.[1][3]

Experimental Validation Workflows

A rigorous, multi-step approach is essential to characterize SMYD3 inhibitors like this compound. The following protocols represent a self-validating system, progressing from biochemical potency to cellular target engagement and finally to a phenotypic outcome.

Protocol 1: Biochemical SMYD3 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against recombinant SMYD3.

Methodology: Scintillation Proximity Assay (SPA)

Causality: This assay directly measures the enzymatic transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated peptide substrate. The signal is only generated when the radiolabeled peptide binds to a streptavidin-coated scintillant bead, ensuring a low-background, high-throughput-compatible format.

Step-by-Step Protocol:

-

Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer maintains protein stability and enzymatic activity.

-

Compound Dilution: Serially dilute this compound in 100% DMSO, followed by an intermediate dilution in assay buffer to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM). Rationale: A wide concentration range is crucial for accurate IC50 determination.

-

Enzyme & Substrate Preparation: Dilute recombinant human SMYD3 enzyme and biotinylated MAP3K2 peptide substrate in assay buffer to working concentrations.

-

Reaction Initiation: In a 384-well plate, add 5 µL of compound dilution, followed by 5 µL of SMYD3 enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Start Methylation: Add 10 µL of a substrate mix containing the MAP3K2 peptide and ³H-SAM. Rationale: Substrate concentrations should be at or near the Michaelis-Menten constant (Km) for competitive inhibitors to ensure accurate IC50 measurement.

-

Incubation: Incubate the reaction for 60 minutes at 30°C.

-

Reaction Quenching & Bead Addition: Add 10 µL of a stop solution containing excess non-radiolabeled SAM and streptavidin-coated SPA beads.

-

Signal Detection: Seal the plate and allow beads to settle for 2 hours. Read the plate on a scintillation counter (e.g., MicroBeta TriLux).

-

Data Analysis: Normalize data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular MAP3K2 Methylation Assay

Objective: To confirm that this compound inhibits SMYD3 activity in a cellular environment.

Methodology: Western Blotting

Causality: This protocol validates that the compound can penetrate the cell membrane and engage its target. It uses an antibody specific to the methylated form of MAP3K2 to directly measure the downstream consequence of SMYD3 inhibition.

Step-by-Step Protocol:

-

Cell Culture: Plate HeLa or a relevant cancer cell line (e.g., pancreatic) engineered to overexpress HA-tagged MAP3K2 and SMYD3.[4] Grow to 70-80% confluency.

-

Compound Treatment: Treat cells with a dose range of this compound (e.g., 1 µM to 1 nM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO). Rationale: A 24-hour treatment allows for sufficient target engagement and observable changes in methylation status.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for methylated MAP3K2.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total MAP3K2 (using an anti-HA antibody) and a loading control (e.g., GAPDH or β-actin). Rationale: Normalizing the methylated MAP3K2 signal to the total MAP3K2 signal is critical to control for any variations in protein expression or loading.

-

Densitometry Analysis: Quantify the band intensities. Calculate the ratio of methylated MAP3K2 to total MAP3K2 for each treatment condition and plot the dose-response to determine the cellular IC50.

Therapeutic Implications and Future Directions

The selective inhibition of the SMYD3-MAP3K2 axis by this compound presents a promising therapeutic strategy for cancers dependent on the MAPK pathway. By disrupting this key proliferative signal, this compound is predicted to induce downstream anti-cancer effects such as cell cycle arrest and apoptosis .[5][6] Inhibition of a primary growth signaling pathway often removes the signals necessary for cells to progress through the G1/S checkpoint, leading to arrest.[7] Furthermore, many cancer cells are "addicted" to these oncogenic pathways for survival; blocking them can trigger programmed cell death.[6]

The high selectivity of this compound makes it an ideal candidate for combination therapies .[8] Combining a targeted agent like this compound with standard-of-care chemotherapies or other targeted agents could lead to synergistic effects, overcome resistance mechanisms, and allow for lower, less toxic doses of each agent.[9]

Conclusion

This compound is a powerful and selective chemical probe that has been instrumental in elucidating the oncogenic role of SMYD3.[1] Its mechanism of action, centered on the inhibition of MAP3K2 methylation and the subsequent blockade of the MAPK pathway, provides a clear rationale for its development as an anti-cancer therapeutic.[3] The experimental frameworks detailed in this guide offer a robust methodology for researchers to further investigate SMYD3 biology and evaluate the efficacy of next-generation inhibitors in the drug development pipeline.

References

-

Gradl, S. et al. (2021). Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. SLAS Discovery, 26(8), 947–960. [Link]

-

Stresemann, C., Steuber, H., & Gradl, S. (2017). Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. Structural Genomics Consortium. [Link]

-

Stresemann, C., Steuber, H., & Gradl, S. (2017). This compound SMYD3 protein methyltransferase inhibitor. Structural Genomics Consortium Probe Presentation. [Link]

-

Walensky, L. et al. (2012). A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers. EurekAlert!. [Link]

-

Gradl, S. et al. (2018). Abstract 1646: Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. Cancer Research, 78(13_Supplement), 1646-1646. [Link]

-

Waldman, T., Lengauer, C., Kinzler, K. W., & Vogelstein, B. (1996). Cell-cycle arrest versus cell death in cancer therapy. Nature Medicine, 2(9), 1034-1036. [Link]

-

Hoffman, R. M. (2015). Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction. Anticancer Research, 35(12), 6591-6595. [Link]

-

Tinsley, H. N. et al. (2011). Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling. Molecular Cancer Therapeutics, 10(9), 1643-1654. [Link]

-

Yuan, H. et al. (2021). A systems pharmacology approach based on oncogenic signalling pathways to determine the mechanisms of action of natural products in breast cancer from transcriptome data. BMC Bioinformatics, 22(1), 329. [Link]

-

Lessene, G., Czabotar, P. E., & Colman, P. M. (2008). Mimicking the BH3 domain to kill cancer cells. Nature Reviews Drug Discovery, 7(12), 989-1000. [Link]

-

Pfeffer, C. M., & Singh, A. T. K. (2018). Evading apoptosis in cancer. Tumor Biology, 40(6), 101042831878579. [Link]

-

Mokhtari, R. B. et al. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022-38043. [Link]

-

Ghafouri-Fard, S. et al. (2022). Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Frontiers in Oncology, 12, 940301. [Link]

-

RefleXion. (2021). Combination Therapies in the Fight Against Cancer – Sometimes the Best Medicine is All of Them. RefleXion Blog. [Link]

-

You And Lung Cancer. (2021). What is the importance of combination therapies for BRAF?. YouTube. [Link]

Sources

- 1. Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bayer.com [bayer.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bayer.com [bayer.com]

- 5. Cell-cycle arrest versus cell death in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 8. oncotarget.com [oncotarget.com]

- 9. youtube.com [youtube.com]

Probing the Onco-Epigenetic Landscape: A Technical Guide to BAY-6035 for Studying SMYD3 Lysine Methyltransferase Activity

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of BAY-6035, a potent and selective chemical probe, to investigate the activity of the protein lysine methyltransferase SMYD3. Herein, we move beyond simple protocols to deliver a framework for understanding the experimental rationale, ensuring data integrity, and contextualizing findings within the broader landscape of cancer biology.

The Ascendancy of SMYD3 in Cancer Biology: Why a Specific Chemical Probe is Essential

Protein lysine methyltransferases (PKMTs) are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2][3] Among these, SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling therapeutic target. Initially identified as a histone methyltransferase, SMYD3's oncogenic potential is now understood to extend to the methylation of a diverse array of non-histone substrates, thereby activating key signaling pathways implicated in cell proliferation, survival, and metastasis.[1][2][4][5]

SMYD3's substrates include:

-

MAP3K2: A kinase in the Ras/Raf/MEK/ERK signaling pathway. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances this pathway's activation.[2][3][5][6]

-

VEGFR1, HER2, and AKT1: Receptor tyrosine kinases and a serine/threonine kinase, respectively, that are central to cancer cell growth and survival.[2][3][5]

Given the multifaceted role of SMYD3 in driving oncogenesis, the availability of a specific chemical probe is paramount for elucidating its precise functions and for the development of novel therapeutics. A chemical probe is a small molecule that can be used to study the function of a protein in a cellular or in vivo context.[7] this compound was developed to meet this need, providing a powerful tool to dissect the catalytic-dependent functions of SMYD3.[7][8]

This compound: A Potent, Selective, and Cell-Active SMYD3 Inhibitor

This compound is a benzodiazepine-based, substrate-competitive inhibitor of SMYD3.[7][9] Its development through high-throughput screening and subsequent optimization has yielded a probe with desirable characteristics for both biochemical and cellular studies.[7][8]

| Property | Value | Source |

| Target | SMYD3 | [7][9][10] |

| Mechanism of Action | Substrate-competitive inhibitor | [7][9] |

| In Vitro IC50 (MEKK2 peptide) | 88 nM | [9][10] |

| Cellular IC50 (MEKK2 methylation) | 70 nM | [9][10] |

| Selectivity | >100-fold over other histone methyltransferases | [9][10] |

| Binding Affinity (Kd) | 100 nM (by ITC) | [11] |

The high potency and selectivity of this compound are crucial for ensuring that observed biological effects are directly attributable to the inhibition of SMYD3 and not off-target interactions. Its cellular activity allows for the investigation of SMYD3 function in a more physiologically relevant context.

Experimental Frameworks for Interrogating SMYD3 Activity with this compound

The following sections detail validated experimental systems for characterizing the inhibitory activity of this compound and for using it to probe SMYD3 function.

In Vitro Biochemical Assays: Quantifying Catalytic Inhibition

Biochemical assays are the first step in validating the potency and mechanism of an inhibitor. A radiometric assay using a tritiated methyl donor ([³H]-S-adenosyl-L-methionine or SAM) is a robust and sensitive method.

Caption: Workflow for a radiometric in vitro SMYD3 assay.

This protocol is adapted from established methods for measuring SMYD3 activity.[12][13]

-

Reagent Preparation:

-

Methyltransferase Buffer (2X): 40 mM HEPES (pH 8.0), 20 mM KCl, 40 mM MgCl₂, 20 mM DTT, 10% (v/v) glycerol. Prepare fresh and keep on ice.

-

Recombinant SMYD3: Dilute purified GST-SMYD3 in 1X Methyltransferase Buffer to the desired final concentration (e.g., 1.5 µg per reaction).

-

This compound: Prepare a serial dilution in DMSO, then dilute in 1X Methyltransferase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

-

Substrate: Dilute the substrate peptide (e.g., MAP3K2 amino acids 249-274) or full-length protein in 1X Methyltransferase Buffer to the desired final concentration (e.g., 1 µg per reaction).

-

[³H]-SAM: Dilute in 1X Methyltransferase Buffer to a final concentration of 1 µM.

-

-

Reaction Setup (20 µL final volume):

-

In a microcentrifuge tube, add 10 µL of 2X Methyltransferase Buffer.

-

Add the appropriate volume of diluted this compound or vehicle control (DMSO).

-

Add the diluted recombinant SMYD3.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding.

-

-

Initiation and Incubation:

-

Add the substrate peptide and [³H]-SAM to initiate the reaction.

-

Incubate the reaction mixture for 1 hour at 30°C.

-

-

Detection and Quantification:

-

Stop the reaction by adding 5 µL of 4X SDS-PAGE loading buffer.

-

Separate the reaction products on a 13% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Visualize the protein bands by Coomassie Blue staining to ensure equal loading.

-

Perform autoradiography by exposing the membrane to X-ray film or a phosphorimager screen.

-

For quantitative analysis, excise the substrate bands from the membrane and measure the incorporated radioactivity using a liquid scintillation counter.

-

Causality Behind Experimental Choices:

-

The pre-incubation of SMYD3 with this compound allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for competitive inhibitors.

-

The use of a radiometric assay provides high sensitivity, which is necessary due to the often low turnover rates of PKMTs.

For high-throughput screening, a Scintillation Proximity Assay (SPA) is a more amenable format.[11][14][15][16] This homogeneous assay relies on the principle that only radiolabeled molecules bound to SPA beads are close enough to the scintillant to generate a detectable light signal.[14][16]

Caption: Workflow for a cellular assay to measure SMYD3 activity.

This protocol is based on established methods for assessing SMYD3 activity in cells. [8][11][17]

-

Cell Culture and Transfection:

-

Plate HeLa or HEK293T cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with expression plasmids for untagged SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent according to the manufacturer's instructions. Include a control with an empty vector or a catalytically inactive SMYD3 mutant.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing a dose-response of this compound or vehicle control (DMSO).

-

Incubate the cells for an additional 20-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:

-

Anti-K260me3-MAP3K2 (custom-generated or commercially available)

-

Anti-HA tag (for total MAP3K2)

-

Anti-SMYD3

-

Anti-Actin or other loading control

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Self-Validating System:

-

The inclusion of a catalytically inactive SMYD3 mutant is a critical control to demonstrate that the observed MAP3K2 methylation is dependent on SMYD3's enzymatic activity.

-

Normalizing the methylated MAP3K2 signal to the total HA-tagged MAP3K2 signal accounts for any variations in transfection efficiency and protein expression.

Biophysical Assays: Characterizing the Binding Interaction

Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of the inhibitor-target interaction.

SPR measures the binding of an analyte (this compound) to a ligand (SMYD3) immobilized on a sensor chip in real-time. [18][19][20][21][22]This allows for the determination of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). [11][23][24]

SMYD3 Signaling in Cancer: Contextualizing Your Findings

This compound is a tool to probe the consequences of SMYD3 inhibition. Understanding the downstream signaling pathways regulated by SMYD3 is crucial for interpreting the results of your experiments.

SMYD3-Regulated Signaling Pathways

Caption: Key signaling pathways regulated by SMYD3 methylation.

By inhibiting SMYD3 with this compound, researchers can investigate the impact on these downstream pathways and cellular outcomes. For example, treatment with this compound would be expected to decrease the phosphorylation of ERK in response to growth factor stimulation, providing a pharmacodynamic readout of target engagement.

Conclusion and Future Directions

This compound is an invaluable tool for the cancer research and drug development community. Its well-characterized potency, selectivity, and cellular activity make it a reliable probe for dissecting the complex biology of SMYD3. By employing the robust biochemical, cellular, and biophysical assays detailed in this guide, researchers can confidently investigate the role of SMYD3-mediated lysine methylation in cancer and explore the therapeutic potential of targeting this onco-epigenetic regulator. Future studies utilizing this compound will undoubtedly continue to unravel the intricate network of SMYD3's functions and pave the way for the development of novel anti-cancer therapies.

References

-

Bernard, B. J., Nigam, N., Burkitt, K., & Saloura, V. (2021). SMYD3: a regulator of epigenetic and signaling pathways in cancer. Clinical Epigenetics, 13(1), 45. [Link]

-

Bernard, B. J., et al. (2021). SMYD3: a regulator of epigenetic and signaling pathways in cancer. PubMed. [Link]

-

Bernard, B. J., et al. (2021). SMYD3: a regulator of epigenetic and signaling pathways in cancer. Clinical Epigenetics. [Link]

-

Bernard, B. J., et al. (2021). SMYD3: a regulator of epigenetic and signaling pathways in cancer. ResearchGate. [Link]

-

Peserico, A., & Simone, C. (2016). Smyd3-associated regulatory pathways in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1865(2), 204-210. [Link]

-

Peserico, A., et al. (2015). A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth. Journal of Cellular Physiology, 230(10), 2447-2458. [Link]

-

Wang, L., et al. (2017). Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase. Journal of Biological Chemistry, 292(13), 5486-5496. [Link]

-

Reynoird, N., et al. (2016). Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase. Oncotarget, 7(26), 39036-39039. [Link]

-

Fabini, E., et al. (2022). Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase. ChemBioChem, 23(15), e202200159. [Link]

-

Brown, P. J., et al. (2011). A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases. ASSAY and Drug Development Technologies, 9(4), 347-356. [Link]

-

Van Aller, G. S., et al. (2016). Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. Epigenetics, 11(3), 233-243. [Link]

-

Structural Genomics Consortium. (2020). SMYD3 cellular assay. Open Lab Notebooks. [Link]

-

Structural Genomics Consortium. (n.d.). This compound SMYD3 protein methyltransferase inhibitor. Retrieved from [Link]

-

O'Shannessy, D. J., & Winzor, D. J. (2009). Surface plasmon resonance. Methods in Molecular Biology, 503, 1-37. [Link]

-

Wang, C., et al. (2011). Structural and biochemical studies of human lysine methyltransferase Smyd3 reveal the important functional roles of its post-SET and TPR domains and the regulation of its activity by DNA binding. Nucleic Acids Research, 39(8), 3454-3464. [Link]

-

Fabini, E., et al. (2022). Unveiling the Biochemistry of the Epigenetic Regulator SMYD3. International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

Gradl, S., et al. (2021). Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor. SLAS Discovery, 26(8), 947-960. [Link]

-

Gradl, S., et al. (2021). Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. SLAS Discovery, 26(8), 947-960. [Link]

-

Di Martile, G., et al. (2023). SMYD3 Modulates AMPK-mTOR Signaling Balance in Cancer Cell Response to DNA Damage. International Journal of Molecular Sciences, 24(22), 16467. [Link]

-

Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

-

Ciulli, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

-

Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

-

Starr, M. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 349-363. [Link]

-

Di Martile, G., et al. (2022). The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance. Molecular Cancer, 21(1), 161. [Link]

-

Mazur, P. K., et al. (2014). SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer. Nature, 510(7504), 283-287. [Link]

-

Ghisa, D., & Chiriac, M. (2015). Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. Methods in Molecular Biology, 1278, 189-202. [Link]

-

Glickman, J. F., & Schmid, A. (2007). Scintillation Proximity Assays in High-Throughput Screening. ASSAY and Drug Development Technologies, 5(3), 379-391. [Link]

-

Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

Sources

- 1. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Smyd3-associated regulatory pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bayer.com [bayer.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sapphire North America [sapphire-usa.com]

- 11. bayer.com [bayer.com]

- 12. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 17. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 18. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. path.ox.ac.uk [path.ox.ac.uk]

- 20. faculty.washington.edu [faculty.washington.edu]